![molecular formula C33H34N4O5 B2935124 (11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321860-91-6](/img/structure/B2935124.png)
(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C33H34N4O5 and its molecular weight is 566.658. The purity is usually 95%.
BenchChem offers high-quality (11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ATM Kinase Inhibitors
Research has led to the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from an HTS hit, exhibit significant potential in probing ATM inhibition in vivo, especially when combined with DNA double-strand break (DSB)-inducing agents like irinotecan in disease-relevant models, suggesting a route for therapeutic exploration in cancer treatment and genetic disorders involving ATM kinase dysfunction S. Degorce et al., 2016.
Antimicrobial Agents
Compounds within the pyrano[2,3-c]pyridine carboxamides framework have demonstrated significant antimicrobial activity. A study synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and tested them against various bacterial and fungal strains. Many of these compounds showed considerable efficacy, rivaling or surpassing standard drugs, indicating their potential as new antimicrobial agents I. O. Zhuravel et al., 2005.
Synthesis of Heterocyclic Compounds
Enaminones and their reactions with aminoheterocycles have paved the way to synthesize diverse azolopyrimidines, azolopyridines, and quinolines. These processes involve cyclization reactions that yield compounds with potential for further pharmacological and material science applications, highlighting the versatility and synthetic utility of enaminones in heterocyclic chemistry S. Almazroa et al., 2004.
Diuretic Properties
A study on the polymorphic modifications of a particular 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed strong diuretic properties, positioning it as a potential new remedy for hypertension. This research not only showcases the pharmacological potential of such compounds but also the importance of understanding polymorphic forms for drug development S. Shishkina et al., 2018.
properties
IUPAC Name |
4-(3-carbamoylphenyl)imino-N-(2,5-diethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-3-40-24-12-13-28(41-4-2)27(19-24)36-32(39)26-18-22-16-20-9-6-14-37-15-7-11-25(29(20)37)30(22)42-33(26)35-23-10-5-8-21(17-23)31(34)38/h5,8,10,12-13,16-19H,3-4,6-7,9,11,14-15H2,1-2H3,(H2,34,38)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCZOJJBIGJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=CC(=C6)C(=O)N)CCCN5CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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